molecular formula C8H5BrF2O3 B1438956 2-(4-Bromophenoxy)-2,2-difluoroacetic acid CAS No. 1153776-34-1

2-(4-Bromophenoxy)-2,2-difluoroacetic acid

Cat. No.: B1438956
CAS No.: 1153776-34-1
M. Wt: 267.02 g/mol
InChI Key: YGWFXCNFJPSDPX-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a bromophenoxy group and two fluorine atoms attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-2,2-difluoroacetic acid typically involves the reaction of 4-bromophenol with 2,2-difluoroacetic acid under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with 2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the acetic acid moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetic acids.

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of dehalogenated or reduced acetic acid derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-2,2-difluoroacetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various interactions with biological molecules, while the difluoroacetic acid moiety can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)benzoic acid
  • 2-(4-Bromophenoxy)propanoic acid
  • 4-Bromophenol

Uniqueness

2-(4-Bromophenoxy)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFXCNFJPSDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)O)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153776-34-1
Record name 2-(4-bromophenoxy)-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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